2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Overview
Description
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is an organic chemical compound with the CAS Number: 64089-34-5 . It has a molecular weight of 196.63 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves a reaction in dichloromethane at temperatures between -5 and 25℃ for approximately 8.17 hours . The reactants include chloroacetyl chloride and 2,3-dihydrobenzofuran, with aluminium chloride as a catalyst . After the reaction, the mixture is added to water, and the organic layer is separated. The solvent is then distilled off, and the residue is dissolved in methanol .Molecular Structure Analysis
The molecular formula of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is C10H9ClO2 . The InChI Key is HQFACNABSBZAFM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antimicrobial Agents
- Field : Pharmacology and Microbiology
- Application : Benzofuran and its derivatives, including 2,3-dihydrobenzofuran, are found to be suitable structures for the development of new therapeutic agents. They have a wide range of biological and pharmacological applications .
- Methods : The compounds are developed and their bioavailability is improved to allow for once-daily dosing. The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
- Results : Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis. Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Inhibitor of Fungi, Bacteria, and Virus Protein
- Field : Biochemistry and Molecular Biology
- Application : 2,3-dihydrobenzofuran derivatives have been investigated as potential inhibitors of fungi, bacteria, and virus protein .
- Methods : The study involved molecular docking and molecular dynamics, as well as ADMET studies. The online database “Molinspiration online server” was used to detect the physicochemical pharmacokinetics and drug likeness score of the compounds .
Biotransformation
- Field : Biochemistry
- Application : 2,3-Dihydrobenzofuran is used in the biotransformation process using intact cells of Pseudomonas putida UV4 .
- Methods : The process involves the use of intact cells of Pseudomonas putida UV4 .
- Results : 2,3-Dihydrobenzofuran is the intermediate formed during catalytic hydrodeoxygenation of benzofuran .
Anti-tumor Agents
- Field : Oncology
- Application : Benzofuran compounds have shown strong biological activities such as anti-tumor . For example, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
- Methods : The study involves the synthesis of benzofuran derivatives and testing their anti-tumor activities .
- Results : The results of these studies are promising, showing that benzofuran derivatives can be effective in treating certain types of cancer .
Anti-viral Agents
- Field : Virology
- Application : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods : The study involves the synthesis of benzofuran derivatives and testing their anti-viral activities .
- Results : The results of these studies are promising, showing that benzofuran derivatives can be effective in treating certain types of viral diseases .
Anti-oxidative Agents
- Field : Biochemistry
- Application : Benzofuran compounds have shown strong biological activities such as anti-oxidative .
- Methods : The study involves the synthesis of benzofuran derivatives and testing their anti-oxidative activities .
- Results : The results of these studies are promising, showing that benzofuran derivatives can be effective in treating certain conditions related to oxidative stress .
Antimicrobial Agents
- Field : Pharmacology and Microbiology
- Application : Benzofuran and its derivatives are found to be suitable structures for the development of new therapeutic agents. They have a wide range of biological and pharmacological applications .
- Methods : The compounds are developed and their bioavailability is improved to allow for once-daily dosing. The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
- Results : Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis. Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Halogenated DHBs
- Field : Organic Chemistry
- Application : The presence of aryl bromides enables the construction of halogenated DHBs .
- Methods : The process involves traditional transition-metal catalysed coupling reactions .
- Results : The method is conducive to the construction of complex benzofuran ring systems .
Anti-viral Agents
- Field : Virology
- Application : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods : The study involves the synthesis of benzofuran derivatives and testing their anti-viral activities .
- Results : The results of these studies are promising, showing that benzofuran derivatives can be effective in treating certain types of viral diseases .
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFACNABSBZAFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424699 | |
Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | |
CAS RN |
64089-34-5 | |
Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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